Product packaging for Aloin B(Cat. No.:CAS No. 28371-16-6)

Aloin B

Cat. No.: B1665254
CAS No.: 28371-16-6
M. Wt: 418.4 g/mol
InChI Key: AFHJQYHRLPMKHU-WEZNYRQKSA-N
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Description

Stereochemical Distinction of Aloin (B1665253) B as an Epimer of Aloin A

The fundamental difference between Aloin A and Aloin B lies in their stereochemistry at the C-10 position of the anthrone (B1665570) C-glycoside structure nih.govresearchgate.netresearchgate.net. Specifically, Aloin A features a 10S configuration, whereas this compound is characterized by a 10R configuration nih.govguidetomalariapharmacology.orgresearchgate.netresearchgate.net. This variation in the glycosidic linkage position classifies them as epimers at the C-10 carbon nih.govresearchgate.net. The subtle yet crucial structural differences between these epimers suggest that they may exhibit distinct pharmacological properties, underscoring the importance of their individual study acs.orgnih.govresearchgate.netnih.gov.

Prevalence and Significance of this compound in Aloe vera

Aloin, as a mixture of Aloin A and B, is a major active component present in the latex exudate of Aloe vera leaves jssuni.edu.inwikipedia.orgnih.govoup.comnih.govnih.gov. It can constitute a substantial portion of the plant's chemical composition, ranging from 0.1% to 6.6% of the leaf dry weight and 3% to 35% of the total latex exudate across various Aloe species jssuni.edu.inwikipedia.orgnih.govnih.gov. Research indicates that this compound is often found in higher percentages than Aloin A in Aloe vera extracts and is preferentially formed during the biosynthesis process within the plant areeo.ac.irmdpi.com.

For instance, in an ethyl acetate (B1210297) extract of dried Aloe vera latex obtained via an ultrasonic method, the relative percentages of this compound and Aloin A were quantified as follows areeo.ac.ir:

CompoundPercentage (%)
This compound86.48
Aloin A13.52

This compound, like its epimer Aloin A, is recognized for its contribution to the characteristic properties of Aloe vera, including its classification as an anthraquinone (B42736) C-glycoside jssuni.edu.innih.govwikipedia.orgnih.govnih.govoup.combiosynth.comnih.govontosight.aijfda-online.com.

Historical Context of this compound Identification and Early Research

The broader compound, aloin, was first isolated in 1850, with further examinations conducted throughout the late 1800s acs.org. In 1905, Hooper Albert Dickinson Jowett and Charles Etty Potter provided descriptions of aloin, referred to as barbaloin at the time acs.org. A pivotal moment in the understanding of this compound occurred in 1907 when French chemist E. Léger reported that barbaloin could transform at elevated temperatures (160–165 ºC) into a product he termed "β-barbaloin" acs.org. It is now understood that this transformation involved the epimerization of barbaloin (Aloin A) to isobarbaloin (this compound), resulting in a mixture of the two diastereomers acs.org. Léger subsequently published additional research focusing on the aloins, particularly β-barbaloin, contributing to the early understanding of these compounds acs.org.

Current Research Trajectories and Academic Significance of this compound

Current scientific investigations into this compound, often alongside Aloin A, are primarily focused on exploring its therapeutic potential, particularly its neuroprotective and anticancer properties nih.govresearchgate.netnih.gov. Recent findings highlight that both Aloin A and this compound exhibit instability in aqueous solutions, degrading rapidly with concentrations decreasing by over 50% within approximately 12 hours nih.govresearchgate.netnih.gov. This instability underscores the critical need for advanced drug delivery systems, such as encapsulation, to enhance their stability for potential therapeutic applications nih.govresearchgate.netnih.gov.

An equimolar mixture of Aloin A and this compound has demonstrated the ability to inhibit proteasome in in-tube tests, suggesting potential anticancer activities nih.govresearchgate.netnih.gov. These findings are consistent with observed antiproliferative effects in human cancer cell lines, including neuroblastoma SH-SY5Y and HeLa cells nih.govresearchgate.netnih.gov. Further research indicates that encapsulating these compounds in carbon dot nanoparticles can improve their water stability and enhance their antiproliferative activity, suggesting a promising avenue for future in vivo studies nih.govresearchgate.netnih.gov. Beyond these areas, this compound is also being investigated for its antioxidant and anti-inflammatory attributes ontosight.ai. The academic significance of this compound research lies in its potential as a bioactive compound and the necessity to understand its specific properties, given that its structural differences from Aloin A may lead to distinct pharmacological profiles acs.orgnih.govresearchgate.netnih.gov. This compound is recognized as a compound primarily used for research purposes ncats.io.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O9 B1665254 Aloin B CAS No. 28371-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJQYHRLPMKHU-WEZNYRQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904581
Record name Aloin B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28371-16-6
Record name Aloin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28371-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Analytical Methodologies for Aloin B Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Techniques for Aloin (B1665253) A and B Separation and Detection

HPLC is the primary technique employed for the separation and quantification of Aloin B due to its ability to resolve closely related compounds like Aloin A and B jfda-online.com. C18 columns are commonly used as the stationary phase for the separation of aloin and other anthraquinones jfda-online.comcolab.wsnih.gov.

HPLC coupled with Ultraviolet (UV) detection or Diode Array Detection (DAD) are widely used for the analysis of this compound colab.wsnih.govphmethods.netresearchgate.netnih.govresearchgate.net. These methods leverage the chromophoric properties of anthraquinones, to which this compound belongs, allowing for their detection at specific wavelengths researcher.life. Aloin A and this compound typically exhibit maximum absorbance at wavelengths such as 280 nm and 350 nm researcher.life. Other studies have reported detection at 254 nm, 267 nm, 295 nm, and 380 nm colab.wsnih.govresearchgate.netgoogle.comscispace.com. HPLC-UV offers a straightforward and robust approach for quantification when matrix interference is minimal scispace.com. HPLC-DAD, an advancement over traditional UV detection, provides a full UV-Vis spectrum for each eluting compound, enabling peak purity assessment and more confident identification of this compound by comparing its spectrum with that of a reference standard colab.wsresearchgate.netresearcher.life. This spectral information is particularly valuable for differentiating this compound from co-eluting compounds or other anthraquinones present in Aloe extracts researchgate.netresearcher.life. For instance, a Zorbax Eclipse AAA column (4.6 × 150 mm) at 35°C, with water and acetonitrile (B52724) as the mobile phase at a flow rate of 0.9 mL/min, has been successfully used for aloin separation colab.ws.

For enhanced sensitivity, specificity, and structural elucidation of this compound, HPLC coupled with Mass Spectrometry (HPLC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are indispensable colab.wsareeo.ac.irresearchgate.netnih.govmdpi.comgoogle.comnih.govaoac.org. MS detection provides molecular weight information, which is highly specific and aids in confirming the identity of this compound phmethods.netresearchgate.netresearchgate.net. For example, the molecular weight of aloin is approximately 418.39 Da, with mass spectra revealing a compound with a molecular weight of 419.13 (likely [M+H]+) phmethods.netresearchgate.net. LC-MS/MS, by employing multiple stages of mass analysis, offers even greater selectivity and sensitivity, allowing for the detection and quantification of this compound at trace levels in complex samples areeo.ac.irmdpi.comaoac.org. This technique is particularly useful for overcoming matrix effects and for the unambiguous identification of this compound, even in the presence of numerous other structurally similar compounds areeo.ac.irmdpi.comnih.gov. The fragmentation patterns obtained from LC-MS/MS can also provide valuable structural insights into the compound researchgate.netgoogle.com. LC-MS/MS analysis is often performed in negative ion mode using an electrospray ionization (ESI) source colab.wsareeo.ac.irgoogle.com. Mobile phases typically consist of ultrapure water and acetonitrile, often acidified with 0.1% acetic acid or formic acid, to optimize ionization and chromatographic separation colab.wsareeo.ac.irresearchgate.netgoogle.com. Q-TOF LC/MS has also been used for the quantification of Aloin A, this compound, and aloe-emodin (B1665711) nih.gov.

Sample Preparation Strategies for this compound Extraction from Aloe vera and Related Matrices

Effective sample preparation is critical for accurate this compound analysis, ensuring efficient extraction and removal of interfering substances from complex matrices like Aloe vera leaves or derived products jfda-online.com.

The efficiency of this compound extraction is significantly influenced by the choice of solvent and extraction conditions. Common extraction solvents include water, methanol (B129727), ethanol, ethyl acetate (B1210297), and their mixtures colab.wsgoogle.com. Often, these solvents are acidified to improve solubility and stability of aloin colab.wsphmethods.net. For example, phosphate (B84403) buffered saline (pH 3) has been selected as an effective extraction solvent for aloin colab.ws. Methanol is frequently used for the extraction of anthraquinones, although aloin has shown instability in methanol solutions, degrading faster colab.ws. Ethanol (e.g., 80% ethanol) has also been optimized as an extraction solvent.

Optimization of extraction parameters such as solvent type, solvent-to-sample ratio, temperature, extraction time, and extraction technique is crucial. Techniques like sonication, maceration, and stirring are commonly employed phmethods.net. Microwave-assisted extraction (MAE) has also been optimized for extracting bioactive compounds, including aloin A and B, from Aloe vera skin, with optimal conditions determined as 80% ethanol, 80°C, 36.6 minutes, and 50 mL solvent volume. For batch extraction, optimal parameters have been identified as a particle size of 0.042-0.841 mm, agitation speed of 700 rpm, dry gel loading of 7.5% (w/w), and a temperature of 65°C.

After initial extraction, cleanup techniques are often necessary to remove matrix interferences that could compromise the analytical method's performance. Centrifugation and precipitation are common steps to remove solid residues and potential interferences. Solid Phase Extraction (SPE) is a widely adopted advanced cleanup technique for this compound, involving passing the extract through a stationary phase (e.g., C18) to selectively retain or exclude compounds jfda-online.com. This leads to a cleaner extract and improved analytical purity jfda-online.com. Liquid-liquid extraction, such as stepwise liquid-liquid extraction using water-ethyl acetate-methanol, followed by solvent evaporation and reconstitution, has been used to concentrate target analytes and enhance quantification levels google.com. Recrystallization with an appropriate solvent, such as an alcohol or an aqueous solvent, often with controlled water content, is also employed as a purification step to obtain high-purity aloin crystals google.com.

Method Validation Parameters for this compound Quantification

To ensure the reliability and accuracy of this compound quantification, analytical methods must undergo rigorous validation. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components jfda-online.com. Adequate chromatographic resolution (Rs ≥1) for Aloin A and this compound is a key indicator of specificity jfda-online.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range researchgate.net. This is typically evaluated by analyzing a series of standards at different concentrations and plotting the response versus concentration researchgate.netresearchgate.net. Calibration curves for aloin A have exhibited coefficients of determination (r²) of ≥0.999 over linear ranges, for example, 0.3–50 µg/mL jfda-online.comcolab.ws. For aloin and aloe-emodin, good linear relationships (r² > 0.9998) have been reported in concentration ranges of 0.375-75.000 µg/mL and 0.130-52.000 µg/mL, respectively.

Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found researchgate.net. This is often assessed by analyzing spiked samples with known concentrations of this compound jfda-online.com. Recovery rates for aloin A and B in liquid matrices have ranged from 92.7% to 106.3% with repeatability relative standard deviation (RSDr) of 0.15% to 4.30%, while for solid matrices, recovery ranged from 84.4% to 108.9% with an RSDr of 0.23% to 3.84% jfda-online.com. Other studies report accuracy between 99.0% and 101% researchgate.net.

Precision: The closeness of agreement (results) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions researchgate.net. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories) researchgate.net. Repeatability RSD (RSDr) values for aloin A and B have been reported between 0.61% and 6.30% jfda-online.com, and less than 2% for intra- and inter-day precision. Reproducibility RSD values for aloin have been found to be less than 4.31% colab.ws.

Detection Limit (DL) and Quantification Limit (QL): The lowest concentration of analyte in a sample that can be detected (DL) or reliably quantified (QL) with acceptable accuracy and precision. For aloin A and B, LOD values have been reported as 0.092 and 0.087 µg/mL, and LOQ values as 0.23 and 0.21 µg/mL, respectively jfda-online.com. Other reported LOD values are 0.017 µg/mL for Aloin A and 0.013 µg/mL for this compound, with QL values of 0.057 µg/mL and 0.043 µg/mL, respectively. For LC-MS methods, LOD and LOQ values of 0.4 and 1.5 µg/mL have been obtained for each aloin isomer nih.gov.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For aloin in latex samples, the linear range was 162.5 to 3551.8 µg/mL, and for gel samples, 41.7 to 2454.8 µg/mL colab.ws.

Robustness: A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

These validation parameters collectively confirm that the developed analytical method is suitable for its intended purpose of accurately and reliably quantifying this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For this compound, these limits vary depending on the specific chromatographic and detection techniques employed.

A single-laboratory validation (SLV) of an HPLC method for the detection and quantification of aloin A and this compound in Aloe vera raw materials and finished products reported an LOD of 0.087 µg/mL and an LOQ of 0.21 µg/mL for this compound phytopurify.comnih.gov. In a multi-laboratory validation study for AOAC Official Method of Analysis (OMA) 2016.09, which utilized HPLC with UV detection, the LOD for this compound was determined to be 10 parts per billion (ppb) (corresponding to a signal-to-noise ratio of approximately 3), and the LOQ was established at 20 ppb (signal-to-noise ratio of approximately 10) nih.govnih.gov. Another nano-LC-MS method reported LOD and LOQ values of 0.4 µg/mL and 1.5 µg/mL, respectively, for each aloin isomer, including this compound researchgate.net.

Table 1: Reported LOD and LOQ Values for this compound

Analytical MethodLOD (this compound)LOQ (this compound)Reference
HPLC-UV (SLV)0.087 µg/mL0.21 µg/mL phytopurify.comnih.gov
HPLC-UV (Multi-lab)10 ppb20 ppb nih.govnih.gov
Nano-LC-MS0.4 µg/mL1.5 µg/mL researchgate.net

Precision and Accuracy Assessments in this compound Analysis

Precision and accuracy are fundamental aspects of method validation, ensuring the reproducibility and trueness of analytical results.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. In a single-laboratory validation study, the repeatability relative standard deviation (RSDr) values for this compound in test materials above the LOQ ranged from 0.61% to 6.30% nih.govresearchgate.net. A multi-laboratory validation study evaluating an HPLC method for aloin A, this compound, and aloe-emodin reported that the precision (variation) of duplicated preparations was not more than 0.05 ppm different nih.gov. For a nano-LC-MS method, the RSD values for retention time and peak areas were 1.3% and 12.1%, respectively, for aloin isomers researchgate.net.

Accuracy is the closeness of agreement between the test result and the accepted reference value. Method accuracy for aloins (A and B) was determined through spike recovery studies in both liquid and solid matrices. In liquid matrices, the recovery for both aloins ranged from 92.7% to 106.3%, with an RSDr of 0.15% to 4.30%. For solid matrices, the recovery ranged from 84.4% to 108.9%, with an RSDr of 0.23% to 3.84% nih.govresearchgate.net.

Table 2: Precision and Accuracy Data for this compound Analysis

ParameterMatrix TypeRange/ValueAnalytical MethodReference
Precision (RSDr) Various0.61% - 6.30%HPLC (SLV) nih.govresearchgate.net
Precision (Variation) Various≤ 0.05 ppm differenceHPLC (Multi-lab) nih.gov
Accuracy (Recovery) Liquid92.7% - 106.3% (RSDr: 0.15% - 4.30%)HPLC (SLV) nih.govresearchgate.net
Accuracy (Recovery) Solid84.4% - 108.9% (RSDr: 0.23% - 3.84%)HPLC (SLV) nih.govresearchgate.net

Linearity and Calibration Curve Development for this compound

Linearity is a measure of the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are developed by plotting the instrument response (e.g., peak area) against known concentrations of the analyte.

In a single-laboratory validation of an HPLC method, the calibration curves for aloin A (which was used to quantify both aloin A and B due to similar chemical properties) exhibited coefficients of determination (r²) of ≥0.999% over a linear range of 0.3-50 µg/mL phytopurify.comnih.gov. A multi-laboratory validation study for the AOAC OMA 2016.09 method demonstrated excellent linearity for this compound, with correlation coefficient (R) values of ≥0.999 for six standard concentrations ranging from 10 ppb to 500 ppb nih.gov. More specifically, for this method, the correlation coefficient for this compound was reported as 0.999957 over the 10 to 500 ppb range nih.gov. Other methods, such as a High-Performance Thin Layer Chromatography (HPTLC) method for aloin (a mixture of A and B), also showed a linear calibration curve between 200 ng and 1000 ng with a correlation coefficient of 0.99957 ujpah.in.

Table 3: Linearity and Calibration Curve Data for this compound

Analytical MethodLinear RangeCorrelation Coefficient (r or r²)Reference
HPLC (SLV)0.3-50 µg/mL≥0.999% (for Aloin A, used for both) phytopurify.comnih.gov
HPLC (Multi-lab)10-500 ppb≥0.999 (this compound) nih.gov
HPLC (Multi-lab)10-500 ppb0.999957 (this compound) nih.gov

Considerations for this compound Stability in Analytical Samples and During Processing

The stability of this compound in analytical samples and during processing is a critical factor influencing the accuracy and reliability of quantification results. This compound, as part of the aloin mixture, is known to be susceptible to degradation under certain conditions.

Temperature significantly impacts aloin stability. Studies have shown that aloin content decreases by more than 50% when exposed to higher temperatures (50 °C and 70 °C), while the reduction is moderate at lower temperatures (4 °C and 25 °C) nih.gov. Prolonged heating at 70 °C can lead to approximately a 70% reduction in aloin content nih.gov.

pH also plays a crucial role in the stability of aloin. A substantial reduction in aloin concentration has been observed at pH 6.7, whereas it remained largely unaffected at pH 3.5. Aloin A and B are known to undergo rapid decomposition in basic pH environments nih.gov.

For the storage of analytical samples and standard solutions, specific conditions are recommended to maintain the integrity of this compound. Stock standard solutions of aloins (A and B) and working standard solutions have been found to be stable for at least 19 days when stored under refrigeration at 2-8°C, exhibiting a recovery of 100 ± 5% nih.gov. For longer-term storage, it is advisable to store this compound solutions as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks. Ideally, solutions should be prepared and utilized on the same day. If advanced preparation is necessary, storage in a well-closed container, protected from air and light, and refrigerated or frozen is recommended phytopurify.com. The use of specific solvents, such as phosphate-buffered saline (PBS) for extraction, can also contribute to improving aloin stability scirp.org.

Biosynthesis and Metabolic Pathways of Aloin B

Enzymatic and Non-Enzymatic Conversion Mechanisms Leading to Aloin (B1665253) B

Aloin B is a C-glycosyl anthraquinone (B42736), meaning it possesses a glucose sugar moiety attached directly to a carbon atom of its anthrone (B1665570) skeleton jssuni.edu.in. The biosynthesis of anthraquinones, which form the structural core of this compound, generally proceeds through the polyketide pathway. While specific enzymes catalyzing the direct formation or epimerization to this compound are not extensively detailed in current literature, the broader pathway involves a series of enzyme-mediated reactions. The presence of both aloin A and this compound as diastereomers suggests either a stereospecific enzymatic glycosylation step or a subsequent enzymatic or non-enzymatic epimerization from a common anthrone intermediate caymanchem.comwikipedia.orgguidetomalariapharmacology.org. Anthraquinones are a large family of naturally occurring phenolic compounds characterized by their 9,10-anthraquinone skeleton jssuni.edu.in.

Precursors and Intermediate Compounds in this compound Biosynthesis

The foundational precursors for the anthraquinone core of this compound are derived from the polyketide pathway. Key starting materials include Acetyl-CoA and Malonyl-CoA wikipedia.orgwikipedia.orghmdb.canih.gov. Acetyl-CoA is a pivotal metabolic intermediate generated from the breakdown of carbohydrates, fatty acids, and amino acids, serving as a fundamental building block for various biomolecules wikipedia.orgnih.gov. Malonyl-CoA is synthesized from Acetyl-CoA through a carboxylation reaction catalyzed by acetyl-CoA carboxylase, providing the two-carbon units necessary for the elongation of polyketide chains wikipedia.orghmdb.canih.gov.

Intermediate compounds in this pathway typically involve the iterative condensation of these acyl-CoA units to form polyketide chains, followed by cyclization and subsequent modifications. Aloe-emodin (B1665711), an anthraquinone, is recognized as the aglycone (non-sugar part) of both aloin A and this compound, indicating its role as a direct precursor to the glycosylated forms iarc.fr. Other related anthraquinone derivatives, such as chrysophanol, are also part of the broader anthraquinone biosynthetic network in plants phytomolecules.com. While cinnamic acid and caffeic acid are important precursors in the phenylpropanoid pathway, their direct involvement as intermediates in the specific anthrone core formation of this compound is not explicitly outlined in the context of this compound biosynthesis wikipedia.orgscribd.comfishersci.co.ukuni.lufishersci.sempg.denih.govnih.govuni.lu.

Genetic and Environmental Factors Influencing this compound Accumulation in Aloe Species

Plant age and the specific position of leaves on the plant are critical determinants of this compound concentration. Research indicates that older leaves of Aloe vera tend to accumulate higher levels of aloin compounds compared to younger leaves f1000research.com. This elevated concentration in mature leaves is often correlated with enhanced biological activity and improved defense mechanisms against microbial pathogens and herbivores f1000research.com. Conversely, some studies suggest that younger leaves might exhibit higher concentrations of barbaloin (aloin A), which is closely related to this compound jssuni.edu.in. These findings underscore the developmental regulation of aloin biosynthesis and accumulation within the plant.

Cultivation practices and the plant's adaptation to environmental stressors significantly influence the yield of this compound. Climatic conditions, particularly precipitation levels, have a strong impact on aloin content scirp.orgf1000research.com. For instance, dry periods have been linked to an increased concentration of aloin in Aloe vera leaves f1000research.com. Variations in soil chemistry, topography, and general growing conditions are well-known to affect the distribution and quantity of phytochemicals, including aloin, across different plant organs scirp.org. This suggests that strategic manipulation of cultivation parameters and the induction of specific stress responses could serve as effective methods to optimize this compound production.

Table 1: Aloin Content in Aloe barbadensis Miller Dry Latex from Different Kenyan Regions

Region (Latex Type)Aloin Content (mg aloin/g DW)
Elgeyo-Marakwet (Dry Latex)237.971 ± 5.281
Baringo (Dry Latex)198.409 ± 2.000
Kisumu (Dry Latex)40.760 ± 0.088

Data adapted from Omara et al., 2022 scirp.orgresearchgate.net. DW = Dry Weight.

Biotechnological Strategies for Enhanced this compound Production

Biotechnological approaches offer promising avenues for optimizing the production of this compound. These strategies typically involve the manipulation of plant cells or tissues in controlled in vitro environments to enhance the biosynthesis of target secondary metabolites.

Elicitation techniques involve the application of biotic or abiotic elicitors to plant cell cultures or whole plants to trigger their defense mechanisms, thereby stimulating the overproduction of secondary metabolites, including anthraquinones like this compound. While specific detailed studies on elicitation directly enhancing this compound were not found in the provided search results, this method is widely recognized for its potential in modulating the biosynthesis of various plant compounds.

Polyploidization, the process of increasing the number of chromosome sets within a cell, is another biotechnological strategy. Polyploid plants often exhibit enhanced growth and altered metabolic profiles, which can lead to increased yields of secondary metabolites. Although direct evidence for polyploidization specifically boosting this compound production was not available in the search results, the technique holds potential for modulating the biosynthetic pathways of complex compounds in Aloe species.

Genetic Manipulation of Biosynthetic Pathways for this compound

Genetic manipulation offers a promising avenue to enhance or modify the production of this compound and related compounds in Aloe species. Traditional methods of aloin production face challenges such as male sterility, insufficient planting material, and susceptibility to diseases and pests, which can limit propagation rates and subsequent aloin accumulation researchgate.net. Biotechnological approaches are considered a superior alternative to overcome these limitations researchgate.net.

Research efforts are exploring the manipulation of genes involved in the aloin biosynthesis pathway to ameliorate aloin production researchgate.net. While specific detailed research findings on direct genetic manipulation of this compound biosynthesis in Aloe are still an emerging area, the broader field of metabolic engineering in medicinal plants, including the use of advanced tools like CRISPR-Cas9, demonstrates the potential for such interventions nih.gov. For instance, CRISPR-Cas9 has been successfully used to manipulate the biosynthesis of other bioactive compounds, such as benzylisoquinoline alkaloids in opium poppy, by targeting specific genes (e.g., 4'OMT2) nih.gov. This suggests that similar genome-editing technologies could be applied to Aloe to optimize this compound production.

The potential strategies for genetic manipulation include:

Overexpression of key enzymes: Identifying and overexpressing genes encoding rate-limiting enzymes in the this compound pathway could lead to increased yields.

Gene silencing or knockout: Silencing genes that divert precursors to competing pathways or inhibit this compound synthesis could enhance its accumulation.

Pathway engineering: Introducing genes from other organisms or modifying existing ones to create novel or optimized this compound production pathways.

The current understanding of aloin biosynthesis and the tools available in genetic engineering provide a foundation for future research aimed at commercially viable biotechnological production of this compound researchgate.net.

Pharmacological and Biological Activities of Aloin B

Neuroprotective Effects and Underlying Mechanisms of Aloin (B1665253) B

Emerging evidence suggests that Aloin B possesses neuroprotective properties, potentially offering therapeutic benefits in the context of neurodegenerative diseases. Its mechanisms of action are multifaceted, involving the modulation of critical cellular pathways and exerting antioxidant and anti-inflammatory effects.

This compound has demonstrated neuroprotective activity against glutamate-induced oxidative stress in HT22 neuronal cells researchgate.net. While detailed investigations into the specific pathways modulated solely by this compound are still developing, research on the broader "Aloin" compound suggests activation of the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis, thereby protecting against neuronal cell death nih.gov. However, it is noteworthy that in ThT fluorescence experiments, neither Aloin A nor this compound was found to inhibit Aβ amyloid aggregation, a key pathological hallmark of Alzheimer's disease, indicating that their neuroprotective effects likely stem from other mechanisms nih.govnih.gov.

The neuroprotective effects of this compound are closely linked to its antioxidant and anti-inflammatory capabilities. Studies on "Aloin" have shown its ability to suppress the production of reactive oxygen species (ROS) and enhance the activities of antioxidant enzymes researchgate.net. In a d-galactose-induced aging mouse model, Aloin treatment was found to reduce levels of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in the hippocampus researchgate.net. This anti-inflammatory action is associated with the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway and the phosphorylation of p38 and ERK researchgate.net. Furthermore, Aloin has been shown to mitigate oxidative stress and inflammation in various other models, suggesting a broad mechanism of action that likely contributes to its neuroprotective profile nih.govacs.orgresearchgate.net. Specifically, this compound, alongside Aloin A, has shown protective effects against glutamate-induced oxidative stress in neuronal cells researchgate.net.

Table 1: Summary of Neuroprotective Effects of this compound and Related Compounds

ActivityModelKey FindingsCompound Studied
NeuroprotectionGlutamate-induced oxidative stress in HT22 cellsDemonstrated neuroprotective activity.Aloin A and this compound
Anti-inflammatoryd-galactose-induced aging in miceReduced levels of TNF-α, IL-1β, and IL-6.Aloin (mixture)
Antioxidantd-galactose-induced aging in miceSuppressed reactive oxygen species and increased antioxidant enzyme activities.Aloin (mixture)

Anticancer Potential and Cellular Mechanisms of this compound

This compound has been investigated for its potential as an anticancer agent, with studies indicating its ability to induce cell death and inhibit key processes involved in tumor progression.

Research has shown that an equimolar mixture of Aloin A and this compound exhibits antiproliferative effects in neuroblastoma SH-SY5Y and HeLa cell lines nih.govnih.gov. Studies on "Aloin" have demonstrated its capacity to induce apoptosis in various cancer cell lines, including gastric cancer cells nih.gov. The induction of apoptosis by Aloin is linked to the modulation of key signaling pathways, such as the Akt-mTOR and ERK pathways nih.gov. Furthermore, Aloin has been found to induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation nih.gov. While some studies have pointed to a G2/M phase arrest induced by "Aloin," further research is needed to specifically delineate the effects of this compound on cell cycle progression in different cancer types nih.gov.

A significant finding in the anticancer mechanism of this compound is its role as a proteasome inhibitor. An equimolar mixture of Aloin A and this compound demonstrated the ability to inhibit the 20S proteasome in tube tests nih.govnih.gov. The proteasome is a crucial cellular complex responsible for protein degradation, and its inhibition can disrupt the balance of proteins that control cell proliferation and survival, making it a key target in cancer therapy. Both Aloin A and this compound have been identified as 20S proteasome inhibitors, suggesting that this is a direct mechanism through which this compound exerts its anticancer effects nih.gov.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a pivotal role in cell growth, survival, and angiogenesis. Studies have shown that "Aloin" can inhibit tumor angiogenesis and growth by blocking STAT3 activation nih.govnih.gov. In human colorectal cancer cells, Aloin was found to down-regulate constitutively activated STAT3 and the expression of STAT3-regulated antiapoptotic, proliferative, and angiogenic proteins nih.gov. This inhibition of the STAT3 pathway contributes to the anti-angiogenic effects of Aloin, as demonstrated by the suppression of human umbilical vein endothelial cells (HUVECs) proliferation, migration, and tube formation nih.gov. While these findings are promising, further research is required to specifically determine the extent to which this compound contributes to the modulation of STAT3 and inhibition of tumor angiogenesis.

Table 2: Anticancer Mechanisms of this compound and Related Compounds

MechanismCell Line/ModelKey FindingsCompound Studied
Antiproliferative EffectsNeuroblastoma SH-SY5Y and HeLa cellsExhibited antiproliferative activity.Aloin A and this compound (equimolar mixture)
Apoptosis InductionGastric cancer cellsInduced apoptosis through modulation of Akt-mTOR and ERK pathways.Aloin (mixture)
Proteasome InhibitionIn tube testsInhibited the 20S proteasome.Aloin A and this compound (equimolar mixture)
STAT3 InhibitionHuman colorectal cancer cells (SW620)Down-regulated activated STAT3 and its target genes.Aloin (mixture)
Anti-angiogenesisHuman umbilical vein endothelial cells (HUVECs)Inhibited proliferation, migration, and tube formation.Aloin (mixture)

Synergistic Anticancer Effects of this compound in Combination Therapies

This compound, a member of the anthraquinone (B42736) family of compounds, has demonstrated potential as an adjunct in cancer chemotherapy, exhibiting synergistic effects when combined with conventional anticancer agents. Research has shown that aloin, the class of compounds to which this compound belongs, can enhance the efficacy of cisplatin, a widely used chemotherapeutic drug. In studies involving B16-F10 melanoma cells, the combination of aloin and low doses of cisplatin resulted in an increased antiproliferative activity compared to aloin alone nih.gov. This suggests that this compound may potentiate the cytotoxic effects of cisplatin, potentially allowing for lower, less toxic doses of the conventional drug.

The synergistic mechanism appears to be linked to the induction of cancer cell differentiation. Aloin has been observed to promote melanogenesis and transglutaminase activity in melanoma cells, indicating a shift towards a more differentiated, less malignant phenotype nih.gov. By inducing differentiation, this compound may render cancer cells more susceptible to the cytotoxic actions of chemotherapeutic agents.

While direct studies specifying this compound in combination with a wide array of anticancer drugs are limited, the broader category of anthraquinones, including the related compound aloe-emodin (B1665711), has shown synergistic effects with agents such as doxorubicin and 5-fluorouracil in other cancer cell lines nih.gov. These findings suggest a promising area of investigation for the role of this compound in combination cancer therapies.

Antidiabetic Activity of this compound and its Derivatives

This compound has emerged as a compound of interest in the management of diabetes due to its demonstrated antidiabetic properties. Studies have shown that aloin can effectively reduce fasting blood glucose levels and hemoglobin A1c activity, while promoting glucose tolerance and fasting serum insulin activity in animal models of type 2 diabetes ijcsrr.org. Furthermore, aloin treatment has been associated with the protection of pancreatic β-cells and the amelioration of insulin resistance ijcsrr.org.

The antidiabetic effects of this compound and its derivatives are attributed to several mechanisms, including the inhibition of key digestive enzymes and the modulation of glucose metabolism pathways.

Inhibition of Pancreatic α-Amylase Enzyme by this compound

One of the primary mechanisms underlying the antidiabetic activity of this compound is its potent inhibition of pancreatic α-amylase. This enzyme plays a crucial role in the digestion of complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. By inhibiting α-amylase, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose spikes researchgate.net.

Research has demonstrated that this compound exhibits a significant inhibitory effect on α-amylase. In one study, an extract containing this compound showed a higher inhibitory activity against the α-amylase enzyme than the standard antidiabetic drug, acarbose researchgate.net. This suggests that this compound is a potent natural inhibitor of this key digestive enzyme.

Compound IC50 (mg/mL) for α-Amylase Inhibition
This compound0.34 researchgate.net
Acarbose (Positive Control)0.54 researchgate.net

Mechanisms of Glucose Metabolism Modulation by this compound

Beyond its effects on carbohydrate digestion, this compound also modulates glucose metabolism through various cellular pathways. Studies on aloin have revealed its ability to increase glucose consumption in cells by stimulating the activity of key glycolytic enzymes, namely hexokinase and pyruvate dehydrogenase ijcsrr.orgresearchgate.net. These enzymes are critical for the breakdown of glucose to produce energy.

Furthermore, aloin has been shown to activate the IRS1/PI3K/Akt signaling pathway, a crucial pathway in insulin signaling ijcsrr.orgresearchgate.net. Activation of this pathway enhances glucose uptake by cells and promotes glycogen synthesis, thereby helping to lower blood glucose levels. Research indicates that aloin treatment leads to the activation of IRS1, PI3K, and Akt in the liver, which contributes to the amelioration of insulin resistance ijcsrr.orgresearchgate.net. By targeting these fundamental mechanisms of glucose metabolism, this compound demonstrates its potential as a multifaceted antidiabetic agent.

Quantitative Structure-Activity Relationship (QSAR) Studies for Antidiabetic this compound Derivatives

To enhance the antidiabetic potency of this compound, Quantitative Structure-Activity Relationship (QSAR) studies have been employed to design and identify novel derivatives with improved inhibitory activity against pancreatic α-amylase. These computational studies analyze the relationship between the chemical structure of a compound and its biological activity, allowing for the rational design of more effective drugs nih.govijcsrr.org.

One such study focused on developing this compound derivatives with enhanced α-amylase inhibitory action. Through molecular bonding and QSAR analysis, a particularly potent derivative, identified as ID S22, was discovered nih.govijcsrr.org. This derivative exhibited a significantly improved binding affinity for the α-amylase enzyme, as indicated by its binding energy and inhibition constant.

The QSAR model revealed that specific structural modifications to the this compound molecule were crucial for its enhanced activity. The study highlighted the importance of hydrogen bond formation with key amino acid residues within the active site of the α-amylase enzyme, including aspirin, glycine, threonine, and arginine nih.govijcsrr.org.

Parameter Value for this compound Derivative (ID S22)
R² (QSAR Model)0.980 nih.govijcsrr.org
PRESS value (QSAR Model)0.0004 nih.govijcsrr.org
Binding Energy (kcal/mol)-7.07 nih.govijcsrr.org
Inhibition Constant (uM)6.58 nih.govijcsrr.org

These findings from QSAR studies provide a valuable framework for the development of a new generation of this compound-based antidiabetic drugs with superior efficacy.

Anti-inflammatory Effects of this compound

This compound has demonstrated significant anti-inflammatory properties, making it a compound of interest for the treatment of various inflammatory conditions. Its anti-inflammatory effects are mediated through the regulation of key inflammatory pathways and the suppression of pro-inflammatory molecules. Studies have shown that aloin can inhibit lipopolysaccharide (LPS)-induced inflammatory responses, including the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govresearchgate.net.

The anti-inflammatory action of aloin is linked to its ability to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation nih.gov. By blocking this pathway, aloin can effectively reduce the expression of numerous genes involved in the inflammatory cascade.

Regulation of Inflammatory Cytokines by this compound

A key aspect of this compound's anti-inflammatory activity is its ability to regulate the production of inflammatory cytokines. Research has consistently shown that aloin can suppress the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a dose-dependent manner nih.govnih.govresearchgate.netnih.gov.

In studies using LPS-stimulated macrophages, aloin pretreatment was found to significantly reduce the elevated levels of these cytokines nih.govresearchgate.net. This inhibitory effect is attributed to the suppression of the signaling pathways that lead to the transcription of these cytokine genes, including the p38 and ERK pathways nih.gov. By downregulating the production of these key mediators of inflammation, this compound can effectively dampen the inflammatory response.

Inflammatory Cytokine Effect of this compound Treatment
TNF-αDose-dependent reduction in expression and secretion nih.govnih.gov
IL-6Dose-dependent reduction in expression and secretion nih.gov
IL-1βReduction in production nih.govnih.gov

Interference with Signaling Pathways

This compound's interaction with intracellular signaling pathways is a key aspect of its biological activity, particularly in the context of inflammation.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes p38 MAPK, extracellular signal-related kinase (ERK), and c-Jun NH2-terminal kinase (JNK), is crucial in inflammatory responses. nih.govspandidos-publications.com Research on aloin (a mixture of A and B) has shown varied effects. Some studies indicate that aloin treatment did not affect the phosphorylation of MAPKs induced by lipopolysaccharide (LPS). nih.gov However, other research suggests aloin can downregulate the p38 and JNK signaling pathways to alleviate cognitive impairment and inflammation. nih.gov In the context of UVB-induced damage in human keratinocyte cells, aloin was found to markedly inhibit the phosphorylation of p38 and JNK. nih.gov Specifically, at a concentration of 100 μg/mL, aloin reduced the phosphorylation ratio of p38 from 146.0% to 85.3% and that of JNK from 106.7% to 66.6%. nih.gov

JAK1-STAT1/3 Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical inflammatory signaling route. nih.gov Studies have demonstrated that aloin can suppress LPS-induced inflammation by inhibiting the activation of the JAK1-STAT1/3 signaling pathway. nih.govspandidos-publications.comnih.gov This inhibition prevents the nuclear translocation of STAT1 and STAT3, key steps in the inflammatory gene expression process. nih.govnih.gov The anti-inflammatory mechanism of aloin is believed to be linked to its ability to inhibit reactive oxygen species (ROS), which can activate the JAK1-STAT1/3 pathway. nih.govspandidos-publications.comnih.gov

Impact on Oxidative Stress Markers and Antioxidant Capacity

This compound demonstrates significant antioxidant properties by modulating various markers of oxidative stress.

Reactive Oxygen Species (ROS): Aloin has been shown to protect cells from oxidative stress by regulating the production of ROS. In human skin fibroblasts subjected to heat stress, aloin significantly inhibited the generation of ROS. plos.orgnih.gov Similarly, it effectively reduced ROS levels in cells exposed to UVB irradiation. nih.gov Aloin also decreases ROS accumulation in LPS-stimulated macrophage cells. nih.gov

Antioxidant Defense Molecules: The compound boosts the cellular antioxidant defense system. In heat-stressed skin fibroblasts, aloin treatment effectively elevated the levels of glutathione (GSH) and increased the activity of both cytosolic and mitochondrial superoxide dismutase (SOD). plos.orgnih.gov

Oxidative Damage Markers: Aloin helps mitigate cellular damage caused by oxidative stress. It prevents the elevation of thiobarbituric acid reactive substances (TBARS), a measure of lipid peroxidation. researchgate.net Furthermore, it reduces the concentration of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a marker for oxidative DNA damage. plos.orgnih.gov In one study, the concentration of 8-OH-dG in cells treated with 150 μM aloin was significantly decreased compared to untreated, heat-stressed cells. plos.orgnih.gov

Interestingly, the effect of aloin can be concentration-dependent. At lower concentrations (8–300 μM), it may act as a pro-oxidant, increasing DNA damage, while at higher concentrations (1.25 to 2.5 mM), it functions as an antioxidant, preventing DNA breaks. researchgate.net

Table 1: Antioxidant Activity of Aloin

Assay/Model Effect of Aloin Key Findings
DPPH Free Radical Scavenging Antioxidant Aloin A/B showed an IC50 value of 0.15 ± 0.02 mM. nih.gov
Heat Stress in Hs68 Fibroblasts Antioxidant Increased levels of GSH and SOD; decreased ROS, TBARS, and 8-OH-dG. plos.orgnih.govresearchgate.net
UVB-Irradiated HaCaT Cells Antioxidant Dose-dependent reduction in intracellular ROS levels. nih.gov
LPS-Stimulated RAW264.7 Cells Antioxidant Significantly decreased LPS-induced ROS production. nih.gov
Free Radical-Induced DNA Breaks Dual (Pro/Antioxidant) Pro-oxidant at 8–300 μM; antioxidant at 1.25–2.5 mM. researchgate.net

Antiviral Activity of this compound

This compound has demonstrated notable antiviral properties against several viral pathogens. nih.gov

Inhibition of Viral Replication and Entry by this compound

The antiviral mechanism of this compound often involves the inhibition of key viral enzymes necessary for replication.

Hepatitis B Virus (HBV): this compound exhibits anti-HBV activity. selleckchem.comselleck.co.jp Research suggests that isobarbaloin (this compound) can reduce the production of Hepatitis B surface (HBsAg) and e-antigens (HBeAg) in vitro. researchgate.net

SARS-CoV-2: this compound, along with its isomer Aloin A, has been shown to inhibit the papain-like protease (PLpro) of SARS-CoV-2. nih.gov This enzyme is critical for viral replication and for helping the virus evade the host's innate immune response. nih.gov By inhibiting both the proteolytic and deubiquitinating activities of PLpro, this compound can potentially halt viral replication. nih.gov

Potential Against Specific Viral Pathogens

SARS-CoV-2: In vitro studies have quantified the inhibitory effect of this compound against the SARS-CoV-2 PLpro. It was found to inhibit the proteolytic activity of PLpro with an IC50 of 16.08 μM and the deubiquitination activity with an IC50 value of 17.51 µM. nih.gov This specific targeting of a key viral enzyme suggests its potential as a candidate for inhibiting SARS-CoV-2 replication. nih.gov

Influenza: While many studies focus on "aloin" as a mixture, the results are significant. Aloin has been identified as a potent anti-influenza compound that inhibits the viral neuraminidase activity of multiple strains, including oseltamivir-resistant A(H1N1)pdm09, H3N2, and influenza B viruses. nih.govnih.gov The average IC50 value for this inhibition was 91.83 ± 18.97 μM. nih.gov This action impedes the release of new virus particles from infected cells. nih.govresearchgate.net

Antimicrobial Properties of this compound

Aloin, including its B isomer, is recognized as one of the primary active components in Aloe species responsible for antimicrobial effects. nih.govscilit.com

Antibacterial Activity of this compound

Studies on aloin (mixture of A and B) have confirmed its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Gram-Positive Bacteria: Aloin has shown inhibitory effects against Gram-positive intestinal commensal bacteria, such as Enterococcus faecium and Lactobacillus acidophilus. nih.gov However, it exhibited poor antibacterial activity toward Bifidobacterium longum. nih.gov

Gram-Negative Bacteria: The compound is also effective against Gram-negative bacteria. researchgate.net Research has demonstrated its ability to inhibit the growth of Bacteroides species. nih.govfrontiersin.org

The minimum inhibitory concentration (MIC) for aloin against several human commensal bacterial species has been found to range from 1 to 4 mg/ml. nih.govfrontiersin.org For E. faecium, the MIC value was between 2 and 4 mg/ml, while for a Bacteroides species, the MIC was 2 mg/ml, a concentration that completely inhibited bacterial growth. nih.govfrontiersin.org

Table 2: Antibacterial Spectrum of Aloin

Bacterial Strain Gram Type Activity MIC Value
Enterococcus faecium Positive Inhibitory 2 - 4 mg/ml nih.govfrontiersin.org
Lactobacillus acidophilus Positive Inhibitory 1 - 2 mg/ml (efficiently inhibited) nih.gov
Bifidobacterium longum Positive Poor/Limited Not recorded nih.gov
Bacteroides sp. Negative Inhibitory 2 mg/ml nih.govfrontiersin.org

Antifungal Activity of this compound

While research often investigates "aloin," a mixture of aloin A and this compound, some studies use extracts where this compound is the predominant component. areeo.ac.irareeo.ac.ir The antifungal properties of aloin have been noted, particularly against Candida albicans, a common opportunistic fungal pathogen. nih.govmdpi.com

Research indicates that aloin's primary antifungal mechanism is not the inhibition of fungal growth but rather the reduction of its virulence. nih.gov Studies have shown that aloin can remodel the cell wall of C. albicans, leading to the formation of abnormal hyphae. These hyphae exhibit smaller diameters and fewer branching points, rendering them less virulent. nih.gov This effect on hyphal development is crucial as the transition from yeast to hyphal form is a key factor in the pathogenicity of C. albicans.

By inhibiting normal hyphal development, aloin significantly curtails the ability of the fungus to damage host cells. nih.gov In studies involving oral epithelial cells, aloin was found to reduce the cell damage caused by C. albicans in a dose-dependent manner. This suggests that aloin induces the formation of avirulent hyphae, thereby repressing the fungus's pathogenicity towards host tissues. nih.gov This anti-virulence strategy highlights aloin as a promising agent for controlling candidiasis. nih.gov

Table 1: Research Findings on the Antifungal Activity of Aloin

Fungal Strain Observed Effect Mechanism of Action Reference
Candida albicans Induction of abnormal hyphae Remodeling of the fungal cell wall nih.gov
Candida albicans Reduction of virulence and pathogenicity Inhibition of hyphal development nih.gov
Candida albicans Reduced damage to host oral epithelial cells Formation of avirulent hyphae nih.gov

Immunomodulatory Activities of this compound

Aloin has demonstrated significant immunomodulatory activities, primarily characterized by its anti-inflammatory effects. nih.govmdpi.com The compound exerts these effects through its influence on key signaling pathways and the production of inflammatory mediators. nih.govresearchgate.net

One of the primary mechanisms of aloin's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net In studies using murine macrophages stimulated by lipopolysaccharide (LPS), aloin was shown to suppress the activation of NF-κB. It achieves this by blocking the phosphorylation, acetylation, and subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov As NF-κB is a critical regulator of the inflammatory response, its inhibition leads to a broad downregulation of inflammatory processes.

Consequently, aloin effectively suppresses the expression and secretion of several pro-inflammatory cytokines and enzymes. nih.gov Research has confirmed that aloin downregulates the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govelsevierpure.com This leads to a reduction in the production of key inflammatory molecules, including nitric oxide (NO). nih.govelsevierpure.comresearchgate.net Specifically, aloin has been shown to suppress NO production in a dose-dependent manner in murine macrophages. elsevierpure.comresearchgate.net

Furthermore, aloin exhibits anti-apoptotic activity in immune cells during an inflammatory response. It has been observed to significantly reduce LPS-induced apoptosis in macrophages by decreasing caspase-3 cleavage, a key step in the apoptotic process. nih.gov

Table 2: Summary of Immunomodulatory Effects of Aloin

Target Effect Pathway/Mechanism Reference
NF-κB (p65 subunit) Inhibition of activation, phosphorylation, and nuclear translocation NF-κB signaling pathway nih.govresearchgate.net
Pro-inflammatory Cytokines (TNF-α, IL-6) Downregulation of expression and secretion Inhibition of NF-κB nih.gov
Inflammatory Enzymes (iNOS, COX-2) Downregulation of mRNA expression Inhibition of NF-κB nih.govelsevierpure.com
Nitric Oxide (NO) Suppression of production Downregulation of iNOS expression nih.govelsevierpure.comresearchgate.net
Apoptosis (in macrophages) Reduction of LPS-induced apoptosis Inhibition of caspase-3 cleavage nih.gov

Structure Activity Relationships Sar of Aloin B

Influence of Stereochemistry at C-10 on Pharmacological Properties

Aloin (B1665253) B and Aloin A are diastereoisomers, differing in their stereochemistry at the C-10 position of the anthrone (B1665570) core oup.comresearchgate.net. Specifically, Aloin A has an (S) configuration at C-10, while Aloin B possesses an (R) configuration at this chiral center oup.comresearchgate.netguidetomalariapharmacology.org. This subtle difference in stereochemistry can lead to variations in their physical and potentially pharmacological properties researchgate.net.

While Aloin A and this compound often exhibit similar chemical properties, their distinct stereochemical arrangements at C-10 can influence their interactions with biological targets. For instance, studies investigating the therapeutic potential of both epimers suggest that these structural differences may lead to distinct pharmacological profiles researchgate.netacs.org. Research has shown that in Aloe vera extracts, the amount of this compound is often significantly higher than Aloin A, and extracts with higher total Aloin content generally exhibit greater biological activity, including antioxidant and cytotoxic properties areeo.ac.ir.

A comparative analysis of Aloin A and this compound's stability in aqueous solutions revealed that both epimers degrade rapidly, with their concentration decreasing by over 50% within approximately 12 hours researchgate.net. This instability highlights a common challenge for both stereoisomers, indicating that while their C-10 stereochemistry differentiates them, it does not fundamentally alter their susceptibility to degradation in aqueous environments researchgate.net.

Role of the Anthrone C-Glycoside Structure in Bioactivity

This compound is an anthrone C-glycoside, meaning it consists of an anthrone core linked to a sugar moiety (β-D-glucopyranose) via a carbon-carbon (C-C) bond nih.govd-nb.infojssuni.edu.in. This C-glycosidic linkage, rather than a more common O-glycosidic bond, contributes significantly to the stability and unique biological properties of this compound. The anthrone skeleton itself, a 9,10-dihydroanthracen-9-one derivative, is a key pharmacophore responsible for many of the observed activities of aloin compounds nih.govd-nb.info.

The anthrone C-glycoside structure is fundamental to this compound's diverse pharmacological functions, which include anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities researchgate.netareeo.ac.ird-nb.infojssuni.edu.innih.govfrontiersin.org. The presence of hydroxyl groups on the anthrone core and the sugar moiety allows for various intermolecular interactions, such as hydrogen bonding, with biological targets. These interactions are critical for binding affinity and subsequent biological effects. For example, the carbonyl group at C9 and a neighboring hydroxyl group (C1 or C8) of the anthrone are implicated in the inhibitory effects of aloins on matrix metalloproteinases (MMPs) jssuni.edu.in.

The C-glycosidic bond provides greater stability against enzymatic hydrolysis compared to O-glycosidic bonds, potentially leading to a more sustained presence of the intact compound in biological systems or a different metabolic profile thegoodscentscompany.com. This structural feature is a defining characteristic that differentiates this compound from other anthraquinone (B42736) derivatives and contributes to its observed bioactivities.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and interaction mechanisms of small molecules like this compound with biological targets, typically proteins frontiersin.orgijcsrr.orgresearchgate.netijpsonline.com. These in silico methods provide insights into the molecular basis of this compound's pharmacological actions.

Studies have utilized molecular docking to investigate this compound's potential interactions with various enzymes and receptors. For instance, Aloin (a mixture of Aloin A and B) has been shown to bind strongly to Phosphatidylinositol 3-Kinase (PI3K), suggesting a mechanism for its ameliorative effects on osteoarthritis by suppressing the PI3K/Akt/NF-κB signaling pathway nih.gov. Molecular docking has also been employed to assess the antibacterial activity of Aloe vera constituents, including this compound, against bacterial enzymes like glucosamine (B1671600) 6 phosphate (B84403) synthase thepharmajournal.com.

Furthermore, molecular docking and dynamics simulations have been crucial in exploring Aloin's (referring to the mixture, which includes this compound) interactions with core target proteins involved in conditions like combined allergic rhinitis and asthma syndrome (CARAS) frontiersin.orgresearchgate.netdntb.gov.uanih.gov. These simulations have demonstrated that aloin can stably bind to these target proteins, with molecular dynamics simulations further validating binding stability by analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), hydrogen bonds, and Solvent Accessible Surface Area (SASA) frontiersin.orgresearchgate.net. For example, simulations indicated stable binding between aloin and core targets like ESR1, EGFR, ALB, SRC, and MAPK8, with the conformation of most proteins remaining stable after aloin binding frontiersin.org.

A recent study focused on this compound and its derivatives as potential Type-2 antidiabetic agents, specifically inhibiting the pancreatic α-amylase enzyme (PDB code: 1B2Y) ijcsrr.orgijcsrr.org. Molecular docking results indicated a strong binding energy of -7.07 kcal/mol and an inhibition constant of 6.58 µM for a potent this compound derivative, with hydrogen bonds forming with amino acid residues such as aspirin, glycine, threonine, and arginine ijcsrr.orgijcsrr.org.

Table 1: Representative Molecular Docking Findings for Aloin/Aloin B

Target Protein/EnzymeBiological ContextBinding Energy (kcal/mol) / Inhibition Constant (µM)Key Interactions / PathwayReference
PI3KOsteoarthritisNot specified (strong binding)PI3K/Akt/NF-κB signaling pathway inhibition nih.gov
Pancreatic α-amylase (1B2Y)Type-2 Diabetes-7.07 kcal/mol (for a derivative), 6.58 µM (inhibition constant)Hydrogen bonds with aspirin, glycine, threonine, arginine ijcsrr.orgijcsrr.org
Core targets (e.g., AKT1, EGFR, ESR1, HSP90AA1, SRC)Chronic Prostatitis/Chronic Pelvic Pain SyndromeStable binding confirmedDownregulation of AKT1, EGFR, HSP90AA1, SRC mRNA expression researchgate.net
Core targets (e.g., ESR1, EGFR, ALB, SRC, MAPK8)Combined Allergic Rhinitis and Asthma SyndromeStable binding confirmedMAPK signaling pathway regulation frontiersin.orgnih.gov

Computational Approaches in Predicting this compound Derivative Activity

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly employed to predict the activity of this compound derivatives and guide the design of new compounds ijcsrr.orgresearchgate.netresearchgate.net. These methods leverage the known chemical structure of this compound to predict the biological activity of its modified forms without extensive experimental synthesis and testing.

QSAR studies establish mathematical models that correlate structural features of a series of compounds with their observed biological activities ijcsrr.orgresearchgate.net. By analyzing various molecular descriptors (e.g., hydrophobic, steric, electronic properties), QSAR models can predict the activity of new, untested this compound derivatives. For instance, a QSAR study on this compound derivatives aimed at identifying potential Type-2 antidiabetic agents achieved a high R² value of 0.980, indicating a strong correlation between predicted and experimental activity ijcsrr.orgijcsrr.orgresearchgate.net. This model identified a specific derivative, ID S22, as the most potent, based on its predicted binding energy and inhibition constant against pancreatic α-amylase ijcsrr.orgijcsrr.org.

Combined QSAR and molecular docking techniques offer a powerful pipeline for drug discovery ijcsrr.orgresearchgate.net. QSAR can rapidly screen a large virtual library of derivatives to identify promising candidates, which are then subjected to more detailed molecular docking and dynamics simulations to understand their precise binding modes and interactions with target proteins ijcsrr.orgresearchgate.netresearchgate.net. This integrated approach allows for the efficient prediction of how structural modifications to this compound might influence its affinity for biological targets and, consequently, its pharmacological efficacy. Computational predictions can also assess properties like mutagenicity and carcinogenicity based on QSAR models, aiding in early safety assessments of potential derivatives cmdm.tw.

Table 2: Computational Prediction Parameters for this compound Derivatives

Computational MethodApplicationKey Parameters/MetricsExample FindingsReference
QSARAntidiabetic activity (α-amylase inhibition)R² = 0.980, PRESS = 0.0004ID S22 identified as most potent derivative ijcsrr.orgijcsrr.orgresearchgate.net
Molecular DockingAntidiabetic activity (α-amylase inhibition)Binding energy: -7.07 kcal/mol, Inhibition constant: 6.58 µMHydrogen bonds with specific amino acid residues ijcsrr.orgijcsrr.org
QSARMutagenicity/Carcinogenicity predictionNegative for genotoxic/nongenotoxic carcinogenicity (based on QSAR)This compound predicted as non-mutagenic/non-carcinogenic by certain QSAR models cmdm.tw

Pharmacokinetic and Biopharmaceutical Considerations for Aloin B

Absorption, Distribution, Metabolism, and Excretion (ADME) of Aloin (B1665253) B

The ADME profile of aloin B, often studied as part of the aloin mixture, reveals a complex journey through the biological system, significantly influenced by the intestinal microbiota.

Aloin, including this compound, is generally poorly absorbed when administered orally jssuni.edu.in. Due to its C-glycosidic bond and anthrone (B1665570) ring structure, coupled with its hydrophilic nature, aloin is protected from acid hydrolysis in the stomach and largely passes intact through the upper gastrointestinal tract, reaching the large intestine in an undigested form nih.govtandfonline.com.

In vitro intestinal absorption assays using human colon adenocarcinoma (Caco-2) cell lines have indicated an absorption rate of approximately 6.6% for aloin nih.gov. Studies in rats have shown that aloin is rapidly absorbed in the gut, reaching peak plasma levels within 1 to 1.5 hours after oral administration researchgate.netjssuni.edu.innih.govresearchgate.net. However, the absolute oral bioavailability of aloin A in rats has been reported as a mere 5.79%, suggesting suboptimal absorption, potentially due to the rapid hydrolysis of anthraquinone (B42736) glycosides by intestinal bacteria dovepress.com. At peak plasma levels, the concentrations of conjugated forms of both aloin A and this compound were observed to be higher than those of their free forms nih.gov. The cellular uptake of aloin may involve glucose transporters such as sodium-dependent glucose co-transporter (SGLT1) and GLUT2 glucose transporter mdpi.com.

A crucial aspect of this compound's metabolism is its transformation by the intestinal microbiota. Upon reaching the large intestine, aloin A and this compound undergo enzymatic hydrolysis by specific intestinal bacteria, including Eubacterium species and Enterococcus faecium jssuni.edu.innih.govtandfonline.comdovepress.comnih.govnih.govfrontiersin.orgbiosynth.comfrontiersin.org. This process cleaves the β-glycosidic bond, leading to the formation of aloe-emodin-9-anthrone, which is subsequently reoxidized to aloe-emodin (B1665711) nih.govdovepress.comnih.govbiosynth.comtandfonline.com.

The β-glycosidic linkage between the sugar and the anthranoid structure is resistant to acid and most bacterial β-glycosidases; however, certain human and animal intestinal bacteria species are capable of cleaving this bond nih.govdovepress.comnih.gov. Research indicates that human intestinal flora possesses the strongest ability to hydrolyze these β-glycosidic bonds compared to rat and mouse flora dovepress.comnih.govtandfonline.com. Aloe-emodin, the primary metabolite, is generally better absorbed into the bloodstream than aloin, contributing to systemic effects jssuni.edu.inmdpi.com.

Following absorption, aloin and its metabolites are distributed throughout the body. In rat studies, aloin was detected in various tissues, with the liver and intestine exhibiting the highest concentrations at 0.5 hours post-administration dovepress.comtandfonline.com.

Table 1: Peak Tissue Concentrations of Aloin in Rats (0.5 hours post-administration) dovepress.comtandfonline.com

TissuePeak Concentration (ng/g)
Liver77.15 ± 15.92
Intestine102.37 ± 14.12

However, the levels of aloin in these tissues rapidly declined within 90 minutes dovepress.comtandfonline.com. A significant portion of the administered aloin is believed to be metabolized or excreted via feces researchgate.netnih.govtandfonline.com.

Regarding urinary excretion, studies in rats have shown that the cumulative amount of total aloin excreted in the urine within 24 hours was approximately 0.03% of the initial administered dose researchgate.netnih.gov. More specifically, the urinary excretion of aloin A and this compound collectively constituted 64.97% and 9.7% of the administered dosages, respectively, during a 24-hour period in one study nih.govresearchgate.netdovepress.comtandfonline.com. The half-life (T½) of aloin was reported to be 3.96 hours after oral administration and 2.43 hours following intravenous administration, suggesting a relatively swift elimination from the bloodstream tandfonline.com.

Strategies for Enhancing this compound Stability and Delivery

A significant challenge in the therapeutic application of this compound is its inherent instability, particularly in aqueous solutions.

Aloin A and this compound are not stable in aqueous solutions and tend to degrade rapidly, with their concentrations decreasing by over 50% within approximately 12 hours when stored at 37 °C in phosphate-buffered saline (PBS) at pH 7.4 acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net. This degradation can lead to the formation of products such as aloe-emodin and elgonica-dimer google.com. The stability of aloin is highly dependent on pH, exhibiting good stability at acidic pH levels (e.g., 94% remaining at pH 2.0 for 14 days), but significantly decreasing at higher pH values (e.g., less than 2% remaining at pH 8.0 within 12 hours) researchgate.net.

To address the stability and delivery issues of this compound, encapsulation in nanoparticles has emerged as a promising strategy. Encapsulation in carbon dot nanoparticles has been shown to significantly enhance the water stability of both aloin A and B, and concurrently increase their antiproliferative activity acs.orgnih.govresearchgate.netresearchgate.netnih.gov. These nanoparticles can also improve the compounds' ability to penetrate cell membranes, optimizing their biological activity nih.gov.

Furthermore, encapsulation in casein micelles has demonstrated high encapsulation efficiencies for aloin (up to 98%), primarily due to hydrophobic interactions between the aromatic rings of aloin and the hydrophobic amino acids within the casein micelles nih.gov. This approach can protect the compound from environmental degradation and preserve its functional potential nih.gov.

Given the rapid degradation of this compound in aqueous environments, developing effective formulation strategies is critical for its therapeutic application acs.orgnih.govresearchgate.net. Beyond encapsulation, other formulation approaches focus on mitigating its aqueous instability. Dehydration has been identified as a method that can notably enhance the stability of aloins during storage nih.gov. The pH of the formulation is also a critical factor, with acidic conditions favoring aloin stability researchgate.net.

Table 2: this compound Stability in Aqueous Solution (37°C, PBS pH 7.4) nih.govresearchgate.net

Time (hours)% Aloin Remaining (Approximate)
0100
12<50

These strategies aim to ensure that this compound remains stable and bioactive until it reaches its intended site of action, thereby maximizing its therapeutic potential.

Synergistic Effects of this compound on Drug Bioenhancement

Synergism, derived from the Greek word "synergos" meaning "working together," describes a phenomenon where the combined effect of two or more substances is greater than the sum of their individual effects ccohs.camdpi.comembopress.org. In the context of drug bioenhancement, synergistic interactions are highly valuable as they can enable therapeutic effects to be achieved with lower doses of component drugs, potentially leading to improved efficacy embopress.org. This can occur when one compound non-specifically increases the effects of another, for instance, by enhancing its bioavailability embopress.org.

Mechanisms of Bioenhancement

The synergistic effects of this compound on drug bioenhancement can be attributed to its interactions with key drug transporters and metabolizing enzymes, primarily P-glycoprotein (P-gp) and cytochrome P450 (CYP) enzymes.

P-glycoprotein (P-gp) Modulation: P-gp is an ATP-dependent efflux pump widely distributed in biological membranes, including the luminal surface of enterocytes, hepatocytes, and the blood-brain barrier ualberta.capensoft.net. Its primary function is to efflux xenobiotics, including many drugs, out of cells, thereby limiting their absorption, distribution, and contributing to multidrug resistance (MDR) ualberta.capensoft.net. Aloin is identified as a P-gp efflux substrate impactfactor.org. Interestingly, predictive models suggest that this compound also possesses a notable probability of inhibiting P-gp plantaedb.com. Inhibiting P-gp can enhance the permeability and absorption of co-administered drugs, leading to increased bioavailability and therapeutic effects ualberta.capensoft.net.

Table 1: Predicted P-glycoprotein Modulation Probabilities for this compound plantaedb.com

ParameterProbability
P-glycoprotein inhibitor69.59%
P-glycoprotein substrate85.69%

Cytochrome P450 (CYP) Enzyme Modulation: Cytochrome P450 enzymes are a superfamily of monooxygenases crucial for the metabolism of a vast array of endogenous and exogenous compounds, including many pharmaceutical drugs ccohs.canih.gov. Modulation of CYP enzyme activity can significantly impact the pharmacokinetics of co-administered drugs. Aloin (a mixture of aloin A and B) has been shown to inhibit the activity and expression of hepatic CYP1A2 and CYP3A4 enzymes nih.govmdpi.com. CYP3A4 is particularly significant as it is involved in the metabolism of a large percentage of clinically used drugs nih.gov. Inhibition of these enzymes by aloin can reduce the metabolic clearance of co-administered drugs that are substrates for these CYPs, potentially increasing their systemic exposure and enhancing their therapeutic effects ccohs.canih.govjptcp.com.

Table 2: Predicted Cytochrome P450 Modulation Probabilities for this compound plantaedb.com

ParameterProbability
CYP1A2 inhibition80.05%
CYP2C8 inhibition65.45%
CYP2C9 inhibition89.05%
CYP2C19 inhibition88.46%
CYP2D6 inhibition93.33%
CYP3A4 inhibition84.90%
CYP3A4 substrate57.16%

Detailed Research Findings

The inhibitory effect of aloin on CYP1A2 and CYP3A4 has been demonstrated in studies involving subchronic Aflatoxin B1 (AFB1)-induced hepatic injury in rats. Aloin was found to inhibit the metabolic activation enzymes CYP1A2 and CYP3A4, thereby blocking the activation of the precancerous substance AFB1 and reducing its carcinogenicity and hepatotoxicity nih.govmdpi.com. This indicates a potential for aloin to alter the metabolism of other substrates of these enzymes, leading to altered drug exposure. It is important to note that while aloin itself shows CYP3A4 inhibition, its metabolite, aloe-emodin, has been reported to moderately induce CYP3A4 activity nih.gov. This complex interplay between the parent compound and its metabolites underscores the need for comprehensive pharmacokinetic studies.

Furthermore, the concept of synergistic drug combinations is being actively explored in nanotechnology. For instance, the co-delivery of aloin and curcumin (B1669340) in nanoparticles is being investigated to enhance their combined therapeutic effects. Curcumin is known to function as a P-gp inhibitor, and its combination with aloin in a nanoformulation aims to block P-gp efflux, thereby increasing the accumulation of the drug in target cells and potentially improving anticancer activity impactfactor.org. This strategy exemplifies how aloin's properties, particularly its interaction with drug transporters, can be leveraged for drug bioenhancement.

Toxicological Research and Safety Profile of Aloin B

In Vitro and In Vivo Genotoxicity Assessments of Aloin (B1665253) B

The genotoxic potential of Aloin B has been evaluated in conjunction with Aloin A through a series of in vitro and in vivo assays. Studies on a mixture of purified Aloin A and B have been conducted to determine if they induce mutations or damage chromosomes. tandfonline.comtandfonline.com

In Vitro Assessments

A battery of in vitro assays was performed on a 1:1 mixture of Aloin A and this compound to assess its genotoxicity. tandfonline.com These tests included the Ames Assay (OECD TG 471), an in vitro cytotoxic assay, and an in vitro mammalian cell micronucleus assay in human peripheral blood lymphocytes (OECD TG 587). tandfonline.comtandfonline.com The results from these assays indicated that the mixture of Aloin A and B was not genotoxic, as it did not induce mutations or chromosomal damage. tandfonline.comtandfonline.com In the Ames test, various concentrations of the aloin mixture were tested on different bacterial strains, and no mutagenic responses were observed, either with or without metabolic activation (S9). tandfonline.com

Table 1: In Vitro Genotoxicity Assays on Aloin A and B Mixture

Assay Test System Top Concentration Tested Outcome
Ames Assay (OECD TG 471) S. typhimurium & E. coli strains 5000 µ g/plate Non-mutagenic tandfonline.com
Mammalian Cell Micronucleus Assay (OECD TG 587) Human peripheral blood lymphocytes Not specified Negative tandfonline.comtandfonline.com

In Vivo Assessments

Modulation of Intestinal Microbiota by this compound

Research indicates that aloin can significantly modulate the composition of the gut microbiota. researchgate.netsemanticscholar.orgnih.gov Studies using rat models have demonstrated that the administration of aloin leads to marked shifts in the structure of the intestinal bacterial community at various taxonomic levels. semanticscholar.orgnih.gov

A study on F344/N male rats administered aloin in their drinking water for 13 weeks revealed significant changes in their fecal bacteria composition. nih.gov This modulation of the gut microbiota is considered a potential mechanism of action for pathological changes observed in the large intestine. researchgate.netsemanticscholar.orgnih.gov

Further in vitro research has explored the direct effects of aloin on specific intestinal bacteria and microbial metabolism. Aloin has been shown to exhibit antibacterial properties against certain commensal bacteria and to decrease the production of butyrate (B1204436), a key short-chain fatty acid, in a dose-dependent manner. nih.gov For example, the growth of Bifidobacterium longum was slightly decreased by aloin, while the growth of Enterococcus faecium was inhibited at higher concentrations. nih.gov Evidence also suggests that intestinal bacteria, such as Eubacterium sp., can metabolize aloin into other compounds like aloe-emodin (B1665711). nih.gov

Table 2: Effects of Aloin on Intestinal Microbiota

Finding Model System Key Observation
Altered Microbiota Structure F344/N Rats Marked shifts in gut microbiota composition at each taxonomic rank. semanticscholar.orgnih.gov
Antibacterial Properties In Vitro Bacterial Cultures Inhibited growth of certain commensal bacteria (e.g., Enterococcus faecium) at high concentrations. nih.gov
Decreased Butyrate Production In Vitro Fecal Microbiota Dose-dependent decrease in butyrate production after 24 hours. nih.gov

Considerations for Long-Term Exposure and Safety

The consequences of long-term exposure to aloin have been investigated in animal studies, raising important safety considerations. A 13-week study involving F344/N rats administered aloin in drinking water found dose-related increased incidences and severities of mucosal and goblet cell hyperplasia, extending from the cecum to the rectum. nih.gov These effects were noted at doses of 55.7 mg/kg and higher. nih.gov These findings are similar to those observed in previous studies with an Aloe vera whole leaf extract, suggesting aloin is a significant contributor to these pathological changes. semanticscholar.orgnih.gov

While some studies suggest that long-term use of aloin may potentially cause damage to intestinal tissues, the dose is a critical factor. mdpi.com For instance, one study investigating the effects of aloin on aflatoxin B1-induced liver injury in rats found that the doses of aloin used did not result in any abnormal colon structure, suggesting those specific levels were safe for the intestine. mdpi.com Paradoxically, while some research points to risks associated with long-term exposure to aloin-containing preparations, other studies have investigated its potential protective effects in different contexts, such as mitigating oxidative stress. nih.govnih.gov

The potential for high concentrations of aloin to exhibit toxicity is recognized. nih.gov The link between anthraquinone (B42736) laxative use and colorectal cancer risk in humans remains a subject of debate. nih.gov Therefore, the long-term safety of this compound requires careful consideration of exposure levels and the specific context of its use.

Future Research Directions and Translational Perspectives for Aloin B

Development of Novel Drug Delivery Systems for Aloin (B1665253) B

A significant challenge in the clinical application of aloin B is its instability in aqueous solutions, where its concentration can decrease by over 50% within approximately 12 hours acs.orgnih.govresearchgate.net. This rapid degradation underscores the critical need for the development of effective drug delivery systems to enhance its stability and bioavailability acs.orgnih.govresearchgate.net.

Current research has explored several innovative approaches:

Liposomes and Layer-by-Layer (LbL) Films: These systems have been investigated for controlled transdermal release of aloin. Studies have shown that aloin encapsulated into liposomes and immobilized in LbL films can achieve nearly complete release within 30 hours, with a notable sharp release observed in the initial 5 hours nih.govresearchgate.net. This controlled release is influenced by electrostatic interactions involving negatively charged phospholipids, offering a tunable approach for drug release nih.govresearchgate.net.

Carbon Dot Nanoparticles: Encapsulation of aloin A and B in carbon dot nanoparticles has led to higher water stability and increased antiproliferative activity, suggesting a promising avenue for future in vivo studies acs.orgnih.govresearchgate.net.

Polymeric Nanoparticles: Aloin has been co-loaded with curcumin (B1669340) into polymeric nanoparticles made of poly(D,L-lactide-co-glycolide) (PLGA) to improve its bioavailability and achieve controlled release impactfactor.org. These nanoparticles have shown potential for enhanced drug accumulation in cancer cells by potentially blocking P-glycoprotein efflux impactfactor.org.

The development of such advanced delivery systems is crucial for overcoming the inherent stability issues of this compound, thereby improving its therapeutic efficacy and enabling its practical application.

Table 1: Stability and Release Characteristics of Aloin in Drug Delivery Systems

Delivery SystemStability ImprovementRelease ProfileKey FactorsReference
Aqueous Solution>50% degradation in ~12 hoursRapid degradationInherent instability nih.govresearchgate.net
Liposomes in LbL FilmsEnhanced stabilityAlmost complete release within 30 hours; sharp release in first 5 hoursElectrostatic interactions with negatively charged phospholipids nih.govresearchgate.net
Carbon Dot NanoparticlesHigher water stabilityIncreased antiproliferative activityEncapsulation acs.orgnih.govresearchgate.net
PLGA NanoparticlesImproved bioavailabilityControlled releaseP-glycoprotein efflux inhibition, enhanced drug accumulation impactfactor.org

Randomized Clinical Trials for Firm Establishment of this compound Efficacies

While Aloe vera extracts have been the subject of randomized clinical trials (RCTs for conditions such as irritable bowel syndrome (IBS) and wound healing, there is a distinct lack of clinical trials specifically evaluating the isolated compound, this compound jnmjournal.orgnih.govthieme-connect.deeuropa.eu. A meta-analysis of three RCTs involving 151 patients with IBS demonstrated that Aloe vera significantly improved IBS symptom scores compared to placebo jnmjournal.org. Similarly, topical Aloe vera has shown positive results in human clinical trials for accelerating wound healing in burns, pressure ulcers, and various surgical wounds thieme-connect.de. However, these findings pertain to the complex mixture of compounds found in Aloe vera extracts, not purified this compound nih.gov.

For the firm establishment of this compound's efficacies, future research must prioritize well-designed RCTs focusing solely on this compound as a mono-preparation nih.goveuropa.eu. Such trials are essential to precisely determine its therapeutic effects, dosage-response relationships, and specific indications in human conditions and pathologies. This will enable a clearer understanding of this compound's standalone potential, distinct from other compounds present in Aloe extracts.

Exploration of this compound in Combination Therapies and Bioenhancement Strategies

This compound holds significant promise for exploration in combination therapies and as a bioenhancer, leveraging its potential to improve the efficacy and bioavailability of other therapeutic agents. Research has already demonstrated the successful co-loading of aloin with curcumin into polymeric nanoparticles, which resulted in improved bioavailability and enhanced anti-tumor activity impactfactor.org. This enhancement is attributed to aloin's potential to block P-glycoprotein efflux, thereby increasing the accumulation of drugs like curcumin in cancer cells impactfactor.org.

Furthermore, Aloe vera powder, which contains anthraquinones such as aloin, has been recognized for its potential as a bioenhancer eijppr.com. It may improve the absorption and bioavailability of co-administered substances through various mechanisms, including the modulation of transporters and cellular receptors, increased mucus production in the gastrointestinal tract, and reduction of inflammation eijppr.com. Future studies should systematically evaluate the specific bioenhancing mechanisms of isolated this compound and its potential interactions with a wide range of drugs. This includes investigating its impact on drug metabolism and transport, both in vitro and in vivo eijppr.com. The strategic combination of this compound with other agents could lead to synergistic therapeutic effects, lower required dosages of co-administered drugs, and improved patient outcomes, particularly for compounds with low oral bioavailability impactfactor.orgeijppr.com.

Investigating this compound's Role in Emerging Disease Models

Beyond its traditionally recognized laxative properties, this compound and its related compounds have shown promising effects in various emerging disease models, warranting further investigation. Aloin has demonstrated protective effects in models of osteoarthritis, ulcerative colitis, and nonalcoholic steatohepatitis nih.gov. Notably, in liver fibrosis models, aloin has been shown to attenuate oxidative stress and inflammation, acting through the TGF-β/Smad signaling pathway nih.gov. It also exhibits anticancer effects in animal models of colorectal, liver, and gastric cancers nih.gov.

The compound's potential role in modulating the MAPK signaling pathway to ameliorate combined allergic rhinitis and asthma syndrome (CARAS) also positions it as a candidate for respiratory and allergic conditions frontiersin.org. Additionally, investigations into its neuroprotective properties, independent of Aβ amyloid aggregation inhibition, suggest a broader scope in neurodegenerative disease research nih.govresearchgate.net. Future research should focus on:

Mechanistic Studies: Delving deeper into the molecular pathways involved in these emerging disease models to precisely define this compound's therapeutic targets.

Preclinical Validation: Conducting comprehensive preclinical studies in relevant animal models to validate observed effects and establish dose-response relationships.

Novel Indications: Exploring this compound's potential in other complex diseases where inflammation, oxidative stress, or cellular proliferation are key pathological features.

These investigations will be crucial for expanding the therapeutic applications of this compound beyond its current understanding.

Q & A

Basic Research Questions

Q. What methodological steps are critical for isolating and quantifying Aloin B from plant sources?

  • Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification (HPLC or TLC). Quantification requires calibration curves using purified this compound standards, validated via UV-Vis spectroscopy at 360–380 nm (λmax for anthraquinones). Ensure purity checks via NMR and mass spectrometry, as new compounds demand rigorous identity confirmation . Secondary metabolites like this compound may co-elute with structurally similar compounds, necessitating tandem MS for specificity .

Q. What assays are standard for evaluating this compound’s biological activity in vitro?

  • Answer : Common assays include:

  • Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HepG2, MCF-7), with IC50 calculations.
  • Antioxidant Activity : DPPH or FRAP assays, comparing against ascorbic acid/Trolox controls.
  • Anti-inflammatory Effects : ELISA-based TNF-α/IL-6 quantification in LPS-induced macrophages.
    Always include positive controls and triplicate measurements to account for plate variability .

Q. How should researchers design a preliminary study to explore this compound’s pharmacological effects?

  • Answer :

  • Objective : Define a narrow hypothesis (e.g., “this compound inhibits COX-2 in murine macrophages at 10–50 μM”).
  • Variables : Include dose-response gradients, vehicle controls, and biological replicates (n ≥ 3).
  • Data Collection : Use validated kits/assays and document raw data with uncertainty margins (e.g., ±SEM).
  • Ethics : For in vivo studies, adhere to institutional animal care protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Answer : Contradictions often arise from:

  • Concentration Variability : Normalize data to molarity (µM/mg) rather than raw extract weights.
  • Cell Line Differences : Compare activity across multiple lines (e.g., primary vs. immortalized cells).
  • Synergistic Effects : Test this compound in isolation vs. crude extracts to exclude matrix interactions.
    Conduct meta-analyses using PRISMA guidelines and replicate key experiments under standardized conditions .

Q. What statistical approaches are recommended for dose-response studies of this compound?

  • Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%).
  • Uncertainty Propagation : Calculate combined uncertainties for IC50 values via Monte Carlo simulations.
    Report p-values, confidence intervals, and effect sizes to avoid overinterpretation of marginal results .

Q. How can researchers ensure reproducibility when characterizing this compound’s mechanisms of action?

  • Answer :

  • Detailed Protocols : Publish step-by-step methods, including buffer compositions, incubation times, and equipment settings (e.g., centrifuge RPM).
  • Positive/Negative Controls : Use known inhibitors/activators (e.g., aspirin for COX-2 assays).
  • Open Data : Share raw spectra, chromatograms, and cell viability datasets in supplementary materials .

Q. What strategies integrate transcriptomic and metabolomic data in this compound research?

  • Answer :

  • Multi-Omics Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB pathway).

Metabolomics : LC-MS/MS to quantify downstream metabolites (e.g., prostaglandins).

Pathway Analysis : Use tools like MetaboAnalyst or KEGG Mapper to link gene expression with metabolic shifts.

  • Validation : Confirm key nodes via qPCR or western blotting .

Methodological Resources

  • Literature Review : Prioritize primary sources (e.g., Journal of Natural Products) over reviews. Use Boolean search strategies (e.g., "this compound" AND (cytotoxicity OR "anti-inflammatory")) in PubMed/Scopus .
  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables/graphs. Use ANOVA for multi-group comparisons and avoid redundancy in visuals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.